1-Benzyl-3-(2-chloroethyl)piperidine
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Overview
Description
1-Benzyl-3-(2-chloroethyl)piperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a benzyl group attached to the nitrogen atom and a 2-chloroethyl group attached to the third carbon of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chloroethyl)piperidine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpiperidine with 2-chloroethyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the nitrogen atom, facilitating the nucleophilic attack on the 2-chloroethyl chloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-chloroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-3-(2-chloroethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the chloroethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Another benzyl-substituted piperidine with a ketone functional group.
1-Benzylpiperazine: A benzyl-substituted piperazine with similar structural features but different pharmacological properties.
1-Benzyl-3-(2-hydroxyethyl)piperidine: A hydroxyl-substituted analog with different reactivity and applications.
Uniqueness: 1-Benzyl-3-(2-chloroethyl)piperidine is unique due to its chloroethyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H20ClN |
---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
1-benzyl-3-(2-chloroethyl)piperidine |
InChI |
InChI=1S/C14H20ClN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
JAXFWZBSCBNIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCl |
Origin of Product |
United States |
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